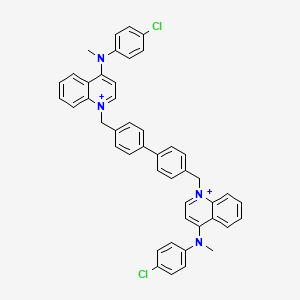

RSM-932A cation

Description

Overview of Choline (B1196258) Kinase Alpha Inhibition as a Research Paradigm in Cellular Metabolism

Choline kinase alpha (CHKA) is a crucial enzyme that catalyzes the initial and rate-limiting step in the Kennedy pathway of phosphatidylcholine (PC) biosynthesis patsnap.comatlasgeneticsoncology.orgimrpress.commdpi.commpg.deoncotarget.com. This pathway is fundamental for generating phosphatidylcholine, a major component of cell membranes, which is vital for structural integrity, cell proliferation, and signal transduction patsnap.comatlasgeneticsoncology.orgimrpress.commdpi.commpg.deoncotarget.comfrontiersin.org. In many human cancers, CHKA is significantly overexpressed and its activity is upregulated, often exceeding the normal cellular requirements for membrane synthesis patsnap.comatlasgeneticsoncology.orgimrpress.comnih.govnih.gov. This heightened metabolic activity supports the rapid proliferation and altered lipid metabolism characteristic of cancer cells patsnap.comatlasgeneticsoncology.orgimrpress.comnih.gov.

The overexpression of CHKA has been implicated in oncogenesis, tumor progression, and metastasis across various malignancies, including breast, lung, prostate, colorectal, and ovarian cancers patsnap.comatlasgeneticsoncology.orgimrpress.comnih.govnih.govfupress.netfrontiersin.orgaimspress.com. Beyond its metabolic role, CHKA has also been linked to key signaling pathways, such as those involving Ras and PI3K/AKT, further contributing to its oncogenic potential patsnap.comfrontiersin.orgaimspress.comijbs.com. Consequently, inhibiting CHKA's enzymatic activity presents a compelling strategy to disrupt these cancer-promoting metabolic and signaling pathways, leading to impaired cell growth, cell cycle arrest in normal cells, and apoptosis in cancer cells patsnap.comimrpress.commdpi.comoncotarget.comnih.govfrontiersin.orgijbs.commedchemexpress.com. The research into CHKA inhibition is not limited to oncology; it is also being explored for its potential in treating inflammatory diseases and infectious agents patsnap.comfrontiersin.orgnih.govresearchgate.net.

Positioning of RSM-932A Cation as a Significant Choline Kinase Alpha Inhibitor

The RSM-932A cation, also identified by its code TCD-717, stands out as a significant CHKA inhibitor in the research landscape frontiersin.orgnih.govmedchemexpress.comcaymanchem.comresearchgate.netmdpi.comugr.esaai.orgcsic.esresearchgate.net. It is recognized as the "first in humans" compound specifically developed to target CHKA frontiersin.orgnih.govmedchemexpress.com. RSM-932A demonstrates potent inhibitory activity against human recombinant CHKA, with reported IC50 values typically around 1 μM medchemexpress.comcaymanchem.com. Crucially, it exhibits selectivity for CHKA over its beta isoform (CHKβ), with IC50 values for CHKβ being significantly higher (e.g., 33 μM or >50 μM) medchemexpress.comcaymanchem.com. This selectivity is important for minimizing off-target effects.

Beyond its activity against human CHKA, RSM-932A also shows potent inhibition of Streptococcus pneumoniae choline kinase (sChoK), with an IC50 of 0.5 μM medchemexpress.comresearchgate.netresearchgate.net. In vitro studies highlight its strong anti-proliferative effects across a broad spectrum of tumor-derived cell lines, including those from breast, lung, colon, and brain cancers, with IC50 values generally ranging from 1.3 to 7.1 μM medchemexpress.com. Furthermore, RSM-932A has demonstrated potent in vivo anti-tumoral activity in mouse xenograft models, achieving significant tumor growth inhibition (up to 77%) at effective doses nih.govmedchemexpress.comcaymanchem.comcsic.esresearchgate.net. Notably, these studies often report high efficacy coupled with low toxicity profiles, suggesting a favorable therapeutic window frontiersin.orgnih.govmedchemexpress.com.

Table 1: Key Inhibitory and Efficacy Data for RSM-932A Cation

| Target/Assay | Value | Reference(s) | Notes |

| Human recombinant CHKα | IC50 = 1 μM | medchemexpress.comcaymanchem.com | Potent inhibition of the human enzyme. |

| Human recombinant CHKβ | IC50 = 33 μM | medchemexpress.com | Demonstrates selectivity for CHKα over CHKβ. |

| Streptococcus pneumoniae choline kinase (sChoK) | IC50 = 0.5 μM | medchemexpress.comresearchgate.netresearchgate.net | Potent inhibition against bacterial choline kinase. |

| Tumor Cell Lines (in vitro anti-proliferative) | IC50 = 1.3-7.1 μM (72h) | medchemexpress.com | Effective against various cancer cell lines. HT-29 IC50 = 1.15 μM caymanchem.com. |

| In vivo anticancer activity (mouse xenografts) | ED50 = 7.5 mg/kg | caymanchem.com | Efficacy demonstrated in preclinical animal models. |

| Tumor growth inhibition (in vivo) | 77% | csic.esresearchgate.net | Achieved at effective doses in mouse models, indicating significant anti-tumoral potential. |

RSM-932A also influences cellular processes beyond direct enzyme inhibition, such as inducing apoptosis via CHOP signaling and endoplasmic reticulum (ER) stress in cancer cells caymanchem.com. It has also been observed to cause a dose-dependent decrease in the levels of thymidylate synthase (TS) and thymidine (B127349) kinase (TK1) proteins medchemexpress.com.

Historical Development and Evolution of Choline Kinase Inhibitors

The scientific interest in choline metabolism and its role in disease, particularly cancer, surged in the late 1980s and 1990s, spurred by advancements in NMR spectroscopy that revealed elevated phosphocholine (B91661) levels in tumors compared to normal tissues fupress.net. This observation underscored the importance of the Kennedy pathway and its initial enzyme, CHKA, as a potential therapeutic target atlasgeneticsoncology.orgnih.govfupress.net.

Early research identified hemicholinium-3 (B1673050) (HC-3) as one of the first known inhibitors of choline kinase. However, HC-3 exhibited limitations such as poor cell permeability and potential toxicity, which hindered its development as an antiproliferative agent nih.govmdpi.comresearchgate.net. Subsequent research focused on developing more potent and selective inhibitors. This evolution led to the synthesis of various chemical classes, including bispyridinium and bisquinolinium derivatives, which demonstrated improved efficacy mdpi.comugr.esaai.orgresearchgate.net.

Compounds like MN58b represented a significant step forward in potency and antiproliferative effects researchgate.netmdpi.comugr.esaai.orgresearchgate.netaacrjournals.orgnih.gov. Building upon the structural insights gained from these earlier compounds, RSM-932A was developed by modifying the quinolinium head groups, resulting in enhanced in vitro and in vivo performance mdpi.com. RSM-932A (TCD-717) marked a milestone as the first CHKA inhibitor to advance into Phase I clinical trials, validating CHKA as a viable drug target frontiersin.orgnih.govresearchgate.netmdpi.com. The ongoing development of CHKA inhibitors, aided by structural studies of the enzyme's binding sites, continues to explore new chemical entities and therapeutic applications beyond cancer, including in the treatment of malaria and rheumatoid arthritis patsnap.comfrontiersin.orgnih.govresearchgate.net.

Compound List:

RSM-932A cation

Choline Kinase Alpha (CHKA)

Hemicholinium-3 (HC-3)

MN58b

TCD-717

Streptococcus pneumoniae choline kinase (sChoK)

Choline Kinase Beta (CHKβ)

ICL-CCIC-0019

CK14

CK146

CK147

RhoA

PI3K

AKT

MAPK

Properties

CAS No. |

850993-73-6 |

|---|---|

Molecular Formula |

C46H38Cl2N4+2 |

Molecular Weight |

717.7 g/mol |

IUPAC Name |

1-[[4-[4-[[4-(4-chloro-N-methylanilino)quinolin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N-(4-chlorophenyl)-N-methylquinolin-1-ium-4-amine |

InChI |

InChI=1S/C46H38Cl2N4/c1-49(39-23-19-37(47)20-24-39)43-27-29-51(45-9-5-3-7-41(43)45)31-33-11-15-35(16-12-33)36-17-13-34(14-18-36)32-52-30-28-44(42-8-4-6-10-46(42)52)50(2)40-25-21-38(48)22-26-40/h3-30H,31-32H2,1-2H3/q+2 |

InChI Key |

QGYGTMZEJNOHNU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=C(C=C1)Cl)C2=CC=[N+](C3=CC=CC=C32)CC4=CC=C(C=C4)C5=CC=C(C=C5)C[N+]6=CC=C(C7=CC=CC=C76)N(C)C8=CC=C(C=C8)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Rsm 932a Cation

General Synthetic Pathways for Bis-quinolinium Derivatives

The synthesis of bis-quinolinium derivatives, such as the RSM-932A cation, typically involves multi-step processes. ontosight.ai A common strategy is the quaternization of quinoline (B57606) precursors. This involves reacting a suitable quinoline derivative with an appropriate alkylating agent, often an alkyl halide, in a polar organic solvent like acetonitrile (B52724) or dichloromethane. The reaction temperature is carefully controlled to optimize the yield of the desired quaternary ammonium (B1175870) salt.

Synthetic Procedures for Intermediates: Linker and Cationic Head Moieties

The synthesis of the RSM-932A cation involves the preparation of specific intermediates for both the linker and the cationic quinolinium heads. caymanchem.comucl.ac.uk

Linker Synthesis: The linker in RSM-932A is a 1,1'-biphenyl-4,4'-diylbis(methylene) moiety. ncats.io The synthesis of such biphenyl-based linkers often starts from commercially available biphenyl (B1667301) derivatives which are then functionalized, for example, through bromination of the methyl groups on 4,4'-dimethylbiphenyl (B165725) to create reactive sites for subsequent coupling with the cationic head groups.

Cationic Head Moiety Synthesis: The cationic head of RSM-932A is a 4-((4-chlorophenyl)methylamino)-quinolinium unit. ncats.io The synthesis of this moiety typically begins with a 4-chloroquinoline (B167314) derivative. ucl.ac.uk The 4-chloro group can be displaced by a suitable amine, in this case, N-methyl-4-chloroaniline, through a nucleophilic aromatic substitution reaction. This reaction is often carried out in a high-boiling solvent and may require a base to facilitate the reaction. The resulting N-substituted 4-aminoquinoline (B48711) then serves as the precursor for the final quaternization step where it is reacted with the linker intermediate.

Design Principles for Bioisosteric Modifications

Bioisosterism is a key strategy in medicinal chemistry used to design analogs of a lead compound with improved properties. u-tokyo.ac.jprsc.org In the context of the RSM-932A cation, bioisosteric modifications can be applied to various parts of the molecule to modulate its activity and specificity. ucl.ac.ukresearchgate.net

Cationic Heads: The quinolinium rings are crucial for activity. mdpi.com However, they can be replaced with other heterocyclic systems like pyridiniums to explore the impact on biological interactions. mdpi.com Substituents on the quinoline ring can also be varied. For example, introducing different groups at the 6 and 7-positions of the quinoline ring has been explored to understand their effect on potency. ucl.ac.uk

Substituents on the Anilino Group: The N-(4-chlorophenyl)-N-methylamino group is another site for modification. The chloro substituent on the phenyl ring can be moved to different positions or replaced with other halogens or electron-donating/withdrawing groups to fine-tune the electronic properties and steric bulk of this part of the molecule. acs.org

Advanced Derivatization Approaches for Modulating Inhibitory Activity and Specificity

To further enhance the inhibitory activity and specificity of bis-quinolinium compounds like RSM-932A, advanced derivatization strategies are employed. These approaches often involve the introduction of functional groups that can lead to more specific interactions with the target protein or improve the pharmacokinetic properties of the compound.

One approach is the introduction of substituents that can form additional hydrogen bonds or hydrophobic interactions within the binding pocket of the target enzyme. ucl.ac.uk For example, the introduction of chloro, methoxy, methyl, or nitro groups at various positions on the quinoline ring has been investigated to probe the structure-activity relationship. ucl.ac.uk

Another strategy involves altering the linker to create macrocyclic structures. Macrocyclization can pre-organize the molecule into a more rigid conformation, which can lead to higher affinity and selectivity for the target. researchgate.net

Furthermore, the synthesis of derivatives containing reactive moieties can be used for covalent labeling and target identification studies. For instance, incorporating a fluorescent tag can aid in visualizing the compound's localization within cells. ontosight.ai

The table below summarizes some of the key structural modifications and their reported effects on the activity of bis-quinolinium derivatives.

| Modification Site | Type of Modification | Observed Effect on Activity | Reference(s) |

| Cationic Head | Replacement of quinolinium with pyridinium (B92312) | Altered inhibitory potency | mdpi.comugr.es |

| Cationic Head | Introduction of substituents at positions 6 and 7 of the quinoline ring | Modulated potency | ucl.ac.uk |

| Linker | Variation in linker length and rigidity | Significant impact on inhibitory activity | acs.orgucl.ac.uk |

| Anilino Group | Alteration of substituents on the phenyl ring | Influenced inhibitory and antiproliferative activities | acs.org |

Elucidation of Molecular Mechanisms of Action of Rsm 932a Cation

Choline (B1196258) Kinase Alpha: Enzymatic Catalysis and Dysregulation in Disease States

Choline Kinase Alpha (ChoKα) is a pivotal enzyme in cellular biochemistry, catalyzing the initial and rate-limiting step of the Kennedy pathway for phosphatidylcholine (PC) biosynthesis frontiersin.orgosti.govnih.govatlasgeneticsoncology.orgnih.govassaygenie.comuniprot.orgwikipedia.orgmdpi.comnih.govnih.govresearchgate.netfrontiersin.orgoncotarget.comcsic.esescholarship.org. This pathway is essential for the de novo synthesis of PC, a primary structural component of all eukaryotic cell membranes frontiersin.orgosti.govnih.govatlasgeneticsoncology.orgnih.govuniprot.orgwikipedia.orgmdpi.comnih.govnih.govresearchgate.netfrontiersin.orgoncotarget.comcsic.esescholarship.orgnih.gov. The enzymatic reaction involves the transfer of a gamma-phosphate group from adenosine (B11128) triphosphate (ATP) to choline, yielding phosphocholine (B91661) (PCho) and adenosine diphosphate (B83284) (ADP) osti.govnih.gov. ChoKα is known to utilize ATP and magnesium ions (Mg²⁺) as cofactors and operates via an iso double displacement mechanism, which includes a transiently phosphorylated enzyme intermediate stabilized by residues like Asp306 osti.govnih.govasm.org. While primarily phosphorylating choline, ChoKα can also phosphorylate ethanolamine, albeit with lower activity atlasgeneticsoncology.orguniprot.org.

The dysregulation of ChoKα is a hallmark of numerous disease states, most notably cancer. ChoKα is frequently overexpressed or upregulated across a wide spectrum of human cancers, including breast, lung, colorectal, prostate, brain, and skin cancers frontiersin.orgosti.govatlasgeneticsoncology.orgwikipedia.orgmdpi.comnih.govresearchgate.netoncotarget.comnih.gov. This overexpression is often correlated with an aggressive malignant phenotype, poor prognosis, increased cellular invasiveness, and resistance to chemotherapy osti.govmdpi.comresearchgate.net. Beyond oncology, ChoKα has been implicated in other conditions such as rheumatoid arthritis, inflammatory processes, and parasitic and bacterial infections, highlighting its broad therapeutic relevance frontiersin.orgnih.gov.

Investigation of Non-Competitive Binding Interactions with Choline and ATP

RSM-932A cation, also known as TCD-717, distinguishes itself from many other Choline Kinase inhibitors through its unique binding mode. Structural and kinetic analyses have revealed that RSM-932A does not directly occupy the active sites typically used by the substrates, choline and ATP osti.govnih.govresearchgate.netresearchgate.net. Instead, it binds to a distinct, novel location situated near the enzyme's surface, proximal to but outside the catalytic cavity osti.govnih.govresearchgate.netresearchgate.net. This binding characteristic means that RSM-932A functions in a manner that is not competitive with either choline or ATP nih.govresearchgate.netresearchgate.net.

Analysis of Allosteric Modulation and Induced Conformational Dynamics of ChoKα

The specific binding site of RSM-932A cation, external to the primary catalytic cleft, suggests potential allosteric effects or induction of significant conformational changes within the ChoKα enzyme. While direct evidence for classical allosteric modulation by RSM-932A is still under investigation, studies indicate that its binding may induce conformational alterations. One proposed mechanism suggests that RSM-932A binding leads to a conformational change that renders the enzyme susceptible to endogenous proteases, resulting in a reduction of total ChoKα protein levels researchgate.netmdpi.com. This destabilization of the enzyme itself represents a significant aspect of its mechanism beyond simple catalytic inhibition.

Proposed Mechanism of Trapping a Phosphorylated Intermediate State of ChoK

Research, particularly concerning Plasmodium falciparum choline kinase (p.f.-ChoK), has proposed a specific inhibitory mechanism for RSM-932A. This model suggests that RSM-932A cation functions by trapping the enzyme in a phosphorylated intermediate state researchgate.netnih.govnih.gov. By stabilizing this intermediate, RSM-932A effectively blocks the subsequent transfer of the phosphate (B84403) group from the enzyme to the choline substrate, thereby halting the catalytic cycle. This mechanism aligns with the known ping-pong kinetic mechanism of ChoKα, which involves a phospho-enzyme intermediate osti.govnih.govasm.org.

Impact on Phosphocholine Metabolism and Perturbations of the Kennedy Pathway

The inhibition of ChoKα by RSM-932A cation has profound effects on cellular phosphocholine metabolism and the integrity of the Kennedy pathway frontiersin.orgosti.govnih.govatlasgeneticsoncology.orgnih.govuniprot.orgwikipedia.orgmdpi.comnih.govnih.govresearchgate.netfrontiersin.orgoncotarget.comescholarship.orgnih.govresearchgate.net. By blocking the conversion of choline to PCho, RSM-932A effectively curtails the production of PCho, a critical precursor for phosphatidylcholine synthesis frontiersin.orgosti.govnih.govatlasgeneticsoncology.orgnih.govuniprot.orgwikipedia.orgmdpi.comnih.govnih.govresearchgate.netfrontiersin.orgoncotarget.comescholarship.orgnih.govresearchgate.net. This disruption of the Kennedy pathway leads to reduced levels of PC, impacting cell membrane integrity, cell growth, and proliferation nih.govresearchgate.netnih.govmdpi.com. In cancer cells, this metabolic perturbation can trigger programmed cell death (apoptosis) through mechanisms such as the prolonged activation of endoplasmic reticulum (ER) stress nih.govnih.gov. Furthermore, RSM-932A has demonstrated efficacy in disrupting the intraerythrocytic development of Plasmodium falciparum, impairing parasite maturation and invasion researchgate.netnih.govnih.govasm.orgresearchgate.net. In studies involving helminth infections, RSM-932A treatment has been shown to alter immune responses by reducing RELMα expression and impacting peritoneal macrophage populations escholarship.org.

Characterization of Synergistic Inhibitory Effects with Substrates

Intriguingly, studies investigating the interaction of RSM-932A with P. falciparum choline kinase have revealed synergistic inhibitory effects with respect to both choline and ATP asm.orgresearchgate.netnih.gov. Mechanistic analyses using alpha (α) values indicate that the presence of either substrate enhances the inhibitor's binding or efficacy. For p.f.-ChoK, RSM-932A exhibited α values of 0.48 ± 0.04 for choline and 0.2 ± 0.03 for ATP, values less than 1, which are characteristic of synergistic binding asm.orgnih.gov. This contrasts with other inhibitors like HC-3 and MN58b, which show mixed-inhibition mechanisms (α values not approaching infinity) asm.orgnih.gov. This synergistic interaction suggests a complex allosteric-like modulation where substrates may facilitate, rather than hinder, RSM-932A binding, contributing to its potent inhibitory profile.

Data Tables

To illustrate the comparative efficacy and mechanistic properties of RSM-932A, the following data tables summarize key findings:

Table 1: Comparative Inhibitory Potency of Choline Kinase Inhibitors

| Inhibitor | Target Enzyme | IC50 (μM) | Ki (μM, w.r.t. choline) | Reference |

| RSM-932A | P. falciparum ChoK | 1.75 | 3.3 ± 0.04 | nih.gov |

| HC-3 | P. falciparum ChoK | 250 | 204 ± 11.8 | nih.gov |

| MN58b | P. falciparum ChoK | 106 | 49.2 ± 9.3 | nih.gov |

| RSM-932A | S. pneumoniae ChoK | 0.5 | N/A | researchgate.net |

Note: IC50 values can vary depending on the assay conditions and enzyme source. Ki values provide a more direct measure of binding affinity.

Table 2: Mechanistic Analysis of Inhibitor Binding Synergy/Antagonism with Substrates

| Inhibitor | Target Enzyme | αcholine | αATP | Mechanism Description | Reference |

| RSM-932A | P. falciparum ChoK | 0.48 ± 0.04 | 0.2 ± 0.03 | Synergistic | asm.orgnih.gov |

| HC-3 | P. falciparum ChoK | 2.9 ± 0.3 | 5.2 ± 1 | Mixed-inhibition | asm.orgnih.gov |

| MN58b | P. falciparum ChoK | 21.3 ± 6.4 | 13.23 ± 2.6 | Mixed-inhibition | asm.orgnih.gov |

Note: α values indicate the effect of substrate concentration on inhibitor binding. Values < 1 suggest synergy, while values > 1 suggest antagonism. Values close to 1 suggest non-competitive inhibition.

Table 3: In Vivo Efficacy of RSM-932A

| Study Context | Efficacy Measure | Result | Reference |

| Preclinical (Mouse Models) | Tumor Growth Inhibition | 77% | researchgate.netmdpi.com |

| P. falciparum Infection | Reduced Parasitemia | Significant | researchgate.netnih.govnih.gov |

| H. polygyrus Infection | Reduced RELMα expression | Significant | escholarship.org |

Compound Name Glossary

RSM-932A cation: A potent inhibitor of Choline Kinase Alpha.

Choline Kinase Alpha (ChoKα): Enzyme catalyzing the phosphorylation of choline to phosphocholine.

Choline: A nutrient and substrate for ChoKα.

ATP (Adenosine Triphosphate): An energy-carrying molecule and substrate for ChoKα.

Phosphocholine (PCho): The product of choline phosphorylation by ChoKα.

ADP (Adenosine Diphosphate): A byproduct of the ChoKα reaction.

Phosphatidylcholine (PC): A major phospholipid synthesized via the Kennedy pathway.

Ethanolamine: A substrate for ChoKα and ChoKβ.

HC-3 (Hemicholinium-3): An early Choline Kinase inhibitor.

MN58b: A second-generation Choline Kinase inhibitor.

TCD-717: An alternative designation for RSM-932A.

Structure Activity Relationship Sar and Structural Determinants of Rsm 932a Cation Activity

Influence of Cationic Head Groups (e.g., Quinolinium, Pyridinium) on Inhibitory Potency

The RSM-932A cation is a symmetrical bis-quinolinium compound, a structural motif that has proven highly effective for ChoKα inhibition. The positively charged aromatic head groups are fundamental to the molecule's activity, enabling critical interactions within the enzyme's binding site.

Research into a variety of symmetrical bis-cationic compounds has demonstrated that both quinolinium and pyridinium (B92312) moieties can serve as effective cationic head groups for potent ChoKα inhibition. For instance, novel bis-pyridinium and bis-quinolinium derivatives have been synthesized and shown to inhibit human ChoKα1 with IC50 values in the low micromolar range, comparable to the activity of RSM-932A. nih.gov Specifically, compound 10a , a bis-pyridinium derivative, and compound 10l , a bis-quinolinium derivative, inhibit ChoKα1 with IC50 values of 1.0 µM and 0.92 µM, respectively. nih.gov This indicates that the core heterocyclic structure, whether quinoline (B57606) or pyridine, can be optimized to achieve high potency.

The selection of the head group is a critical determinant of efficacy. The development of choline (B1196258) kinase inhibitors evolved from the structure of Hemicholinium-3 (B1673050) (HC-3), which featured a bis-oxazonium pharmacophore. researchgate.net Subsequent modifications that replaced these groups with pyridinium rings, as in the inhibitor MN58b, and later with quinolinium rings, led to the development of RSM-932A, which was the first ChoKα inhibitor to advance to Phase I clinical trials. researchgate.net This progression suggests that the bulkier, more aromatic quinolinium system contributes favorably to the inhibitory activity, culminating in the potent profile of RSM-932A. Both pyridinium and quinolinium-based compounds have been identified as highly potent inhibitors, with some derivatives exhibiting IC50 values as low as 80 nM. nih.gov

| Compound | Cationic Head Group | Target | IC50 (µM) |

|---|---|---|---|

| RSM-932A | Bis-quinolinium | ChoKα | 1.0 |

| Compound 10a | Bis-pyridinium | ChoKα1 | 1.0 |

| Compound 10l | Bis-quinolinium | ChoKα1 | 0.92 |

Significance of Linker Length and Chemical Composition on Enzymatic Inhibition

The linker connecting the two cationic heads of RSM-932A and its analogs is not merely a spacer but plays a vital role in determining the inhibitor's affinity and biological activity. Both its length and chemical makeup are critical variables in the SAR.

Studies on non-symmetrical inhibitors have suggested that a shorter linker length generally leads to better enzymatic inhibition. mdpi.com However, for symmetrical N,N-dimethylaminopyridine (DMAP) derivatives, a 14-carbon alkyl linker demonstrated superior affinity for ChoKα compared to a 12-carbon linker, indicating an optimal length is required to properly position the head groups for interaction with the enzyme. mdpi.com

The chemical composition of the linker is equally important. The introduction of heteroatoms can significantly alter the molecule's properties. For example, incorporating oxygen atoms into the linker to create a 1,2-dioxoethane fragment can increase the polarity and solubility of the compound. nih.gov Furthermore, this modification can induce a synclinal conformation due to the gauche effect of the O-C-C-O bonds, which docking studies suggest allows for a more complete insertion of the inhibitor into the choline-binding site. nih.gov Similarly, the bioisosteric substitution of carbon with sulfur atoms in the linker can confer a more lipophilic character to the molecule, which can improve its affinity for the enzyme by allowing new interactions within the binding pocket. nih.gov

Analysis of Substituent Effects on Inhibitory Efficacy and Target Selectivity

The potency and selectivity of RSM-932A analogs can be fine-tuned by adding various substituents to the cationic head groups. SAR studies have consistently shown that the nature and position of these substituents are critical for optimizing inhibitory activity.

For both pyridinium and quinolinium-based inhibitors, the presence of electron-releasing groups at the 4-position of the aromatic ring has been shown to be beneficial for activity. nih.gov In a series of non-symmetrical inhibitors, compounds featuring a 4-(pyrrolidin-1-yl)pyridinium cationic head displayed a significant improvement in enzyme inhibition compared to those with a dimethylamino substituent. mdpi.com This suggests that the size and nature of the substituent at this position influence key interactions, such as π-cation stacking, within the enzyme's active site. mdpi.com

Rational Design through Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound's properties while retaining its primary biological activity. This approach has been successfully applied in the rational design of novel ChoK inhibitors based on the RSM-932A scaffold.

A key strategy has been the replacement of the traditional quinoline or pyridine head groups with other heterocyclic systems. nih.gov In one such study, thienopyridine, thieno[2,3-d]pyrimidine, and thieno[3,2-d]pyrimidine were used as bioisosteres for the cationic heads. nih.govnih.gov This was done to explore whether the new geometries would be more favorable for activity and to leverage the additional electron pairs on the new nitrogen and sulfur atoms to form new hydrogen bonds, potentially increasing affinity and bioavailability. nih.gov The results indicated that the type of cationic head had a significant effect on activity, with a thienopyrimidine ring substituted at the 4-position with a pyrrolidine group emerging as a particularly effective scaffold. nih.gov

Bioisosteric replacements have also been explored in the linker region. As mentioned previously, the substitution of carbon atoms with oxygen or sulfur atoms in the linker chain is a form of bioisosteric replacement that alters physicochemical properties like polarity and lipophilicity, thereby influencing enzyme affinity and cellular uptake. nih.govnih.gov This rational design approach allows for the fine-tuning of inhibitor characteristics to optimize both potency and drug-like properties.

Correlation between Molecular Features and Biological Activity (e.g., lipophilicity)

There is often a complex relationship between lipophilicity and activity. For non-symmetrical choline kinase inhibitors, studies have found that while shorter linker lengths favor enzymatic inhibition, lipophilicity plays a more decisive role in the compound's antiproliferative activity in tumor cells. mdpi.com A compound with excellent enzyme inhibition may show poor cellular activity if its lipophilicity is too low to permit efficient membrane transport. mdpi.com

Conversely, increasing lipophilicity is not always beneficial and can depend on the therapeutic application. For instance, in the context of developing antimalarial ChoK inhibitors, a decrease in lipophilicity appeared to improve antimalarial activity, while having the opposite effect on the inhibition of the enzyme itself. nih.gov This highlights the need to balance enzymatic potency with the physicochemical properties required for a specific therapeutic goal. The introduction of sulfur atoms into the linker of an inhibitor was shown to increase lipophilicity and improve affinity for the enzyme, demonstrating how this property can be rationally modulated to enhance potency. nih.gov Therefore, optimizing the lipophilic character of the molecule is a critical aspect of designing effective ChoK inhibitors for cancer therapy. nih.gov

Computational and Theoretical Investigations of Rsm 932a Cation

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

The design of highly potent ChoKα inhibitors, including the class to which RSM-932A belongs, has been rationalized and guided by Quantitative Structure-Activity Relationship (QSAR) studies. mdpi.comnih.gov These methodologies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity, providing a framework for designing new molecules with enhanced potency. mdpi.combenthamscience.com

Initial efforts to improve the inhibitory power of the lead compound hemicholinium-3 (B1673050) (HC-3) involved systematic structural modifications, such as replacing its oxazonium moieties with various aromatic heterocycles like pyridinium (B92312) and quinolinium rings. mdpi.comnih.govnih.gov QSAR analyses of these symmetrical bispyridinium and bisquinolinium compounds defined the key structural parameters driving their ChoK inhibitory and antiproliferative activities. mdpi.comrepositoriosalud.es

Key findings from these QSAR studies that influenced the design of RSM-932A and related compounds include:

Electronic Effects : The presence of an electron-donating group at the 4-position of the pyridinium or quinolinium rings was found to be highly favorable for both ChoK inhibition and antiproliferative effects. ugr.es

Linker Moiety : The nature and length of the linker connecting the two cationic heads were crucial. A rigid biphenyl (B1667301) linker, as found in RSM-932A, was shown to yield highly potent compounds. nih.govacs.org QSAR equations indicated that hydrophobic interactions between the enzyme and the linker play a significant role in the inhibitor-ChoK coupling. mdpi.com

Steric Factors : The interpretation of molar refractivity (MR) in QSAR equations suggested that while certain substituents could engage in favorable hydrophobic interactions, there were also defined steric limitations within the binding site. nih.gov

These systematic QSAR investigations successfully guided the optimization of the bis-charged heterocyclic structures, culminating in the identification of highly active compounds like RSM-932A, which demonstrated sub-micromolar IC50 values. nih.gov

Table 1: Key Structural Features from QSAR Studies for ChoKα Inhibitors

| Structural Feature | Influence on Activity | Rationale |

|---|---|---|

| Cationic Heads | Substitution of oxazonium (in HC-3) with bisquinolinium. | Improved steric and electrostatic interactions at the active site; increased lipophilicity and cell permeability. mdpi.comnih.gov |

| Substituents | Electron-donating groups at position 4 of the heterocyclic ring (e.g., 4-chloro-N-methylanilino). | Favorable electronic effects enhancing inhibitory potency. ugr.esnih.gov |

| Linker | Rigid biphenyl linker (e.g., 3,3'-biphenyl). | Optimal distance between cationic heads and favorable hydrophobic interactions with the enzyme. mdpi.comnih.govacs.org |

| Lipophilicity | Increased global lipophilicity (clog P). | Enhanced ability to cross cellular membranes. mdpi.comnih.gov |

Molecular Docking Studies and Prediction of Binding Modes

Molecular docking simulations are frequently employed to predict the binding orientation of a ligand within a protein's active site. For many biscationic ChoKα inhibitors, docking studies predicted that the compounds would assume an elongated conformation, inserting into the choline-binding site where one cationic head would mimic the natural substrate, choline (B1196258). mdpi.comnih.gov These predictions suggested that the positively charged head would form key interactions, such as cation-π stacking, with aromatic residues in the choline pocket. mdpi.comnih.gov

However, the publication of the 2.35 Å X-ray crystal structure of ChoKα in complex with RSM-932A (also known as TCD-717) revealed a surprising and unique binding mode that contradicted earlier predictions for this class of inhibitors. researchgate.netnih.gov Kinetic assays and structural analysis demonstrated that RSM-932A does not bind directly within the choline or ATP binding pockets. mdpi.comresearchgate.net Instead, it occupies a novel, proximal site near the enzyme's surface. researchgate.netnih.gov

This distinct binding site was not previously exploited by other known inhibitors and its discovery provides a structural basis for the unique mechanism of action of RSM-932A. ugr.esresearchgate.net The identification of this new pocket offers significant insights for the future rational design of even more potent and specific ChoKα inhibitors. nih.gov Docking studies of other, different inhibitors continue to explore the choline-binding site, but the crystallographic data for RSM-932A provides definitive evidence of its alternative binding location. core.ac.ukunipd.it

Theoretical Examination of Protein-Ligand Interactions (e.g., Cation-π Interactions)

Protein-ligand interactions are governed by a variety of non-covalent forces, including hydrogen bonds, hydrophobic interactions, and cation-π interactions. diva-portal.org Cation-π interactions, the electrostatic attraction between a cation and the electron-rich face of an aromatic π system, are particularly important in molecular recognition, especially for ligands containing quaternary ammonium (B1175870) groups like choline and its inhibitors. nih.govnumberanalytics.com

In the context of ChoKα, the binding of the natural substrate, choline, and its product, phosphocholine (B91661), is stabilized by cation-π interactions with a hydrophobic cleft lined with aromatic residues such as Y333, Y354, W420, W423, and Y440. ugr.es Many computational studies on other biscationic inhibitors have focused on these interactions within the choline-binding site. mdpi.comnih.gov

However, since RSM-932A binds to a novel allosteric site, the specific protein-ligand interactions differ from those of substrate-mimicking inhibitors. researchgate.net The binding of the RSM-932A cation is stabilized by interactions within this newly identified surface pocket. While the precise nature of all interactions requires detailed analysis of the crystal structure (PDB ID: 5W6O), the presence of aromatic and charged residues in this pocket would allow for a combination of hydrophobic and electrostatic interactions, potentially including cation-π forces, to secure the ligand. ugr.es The unique location and interactions explain its uncompetitive mechanism with respect to both choline and ATP, as it does not directly compete for their binding sites. mdpi.com This mode of action, stabilized by a distinct set of protein-ligand interactions, contributes to its high potency and specificity. mdpi.com

Computational Analysis of Conformational Changes in ChoKα upon RSM-932A Cation Binding

A critical aspect of the mechanism of action for RSM-932A appears to be its ability to induce a significant conformational change in the ChoKα enzyme upon binding. mdpi.comresearchgate.net It has been proposed that this induced structural alteration is a key differentiator between highly effective, cytotoxic inhibitors like RSM-932A and other, less potent inhibitors. nih.gov

Computational analyses and experimental data suggest that the binding of RSM-932A traps ChoKα in an inactive conformation. nih.gov This altered structure is thought to be recognized by cellular machinery as misfolded, targeting the enzyme for degradation by endogenous proteases. mdpi.comnih.gov This leads to a drastic reduction in the total levels of ChoKα protein within the cell, a unique mechanism that potentiates its potent antitumor activity. mdpi.comresearchgate.net

Structural studies of ChoKα have shown that the enzyme is dynamic, with different domains undergoing conformational shifts upon substrate binding. atlasgeneticsoncology.org For example, the binding of some inhibitors can induce asymmetry in the ChoKα dimer, where the two monomers adopt dissimilar conformations, leading to allosteric effects like negative cooperativity. csic.es It is hypothesized that the binding of RSM-932A to its unique surface pocket triggers a similar, but distinct and profound, conformational rearrangement. mdpi.comresearchgate.net This change may expose previously buried regions of the protein, leading to its recognition as unfolded and subsequent degradation, ultimately triggering apoptosis in cancer cells. mdpi.comnih.gov

Preclinical Research and Biological Evaluation of Rsm 932a Cation

In Vitro Enzymatic Inhibition Profiling Against ChoKα and ChoKβ Isoforms

RSM-932A exhibits high selectivity and potency against the human choline (B1196258) kinase alpha (ChoKα) isoform. In vitro enzymatic assays have established its inhibitory constants against both ChoKα and its related isoform, ChoKβ. These studies reveal that RSM-932A is a potent inhibitor of ChoKα, with reported IC50 values typically in the low micromolar range. For instance, RSM-932A has demonstrated an IC50 of 1 μM against human recombinant ChoKα medchemexpress.combioscience.co.uk. In contrast, its inhibitory activity against ChoKβ is significantly lower, with reported IC50 values of 33 μM medchemexpress.combioscience.co.uk or greater than 50 μM caymanchem.com, underscoring its selectivity for the alpha isoform. Further characterization indicated an IC50 of 1.75 μM when evaluated in a steady-state reaction under conditions where choline concentration was equivalent to its Km medchemexpress.com.

Table 1: In Vitro Enzymatic Inhibition Profile of RSM-932A

| Enzyme | IC50 (μM) | Reference |

| Human ChoKα | 1 | medchemexpress.combioscience.co.uk |

| Human ChoKβ | 33 | medchemexpress.combioscience.co.uk |

| Human ChoKα | >50 | caymanchem.com |

| Human ChoKα (Km equivalent) | 1.75 | medchemexpress.com |

Cellular Metabolic Reprogramming and Phospholipid Biosynthesis Modulation

RSM-932A effectively modulates cellular metabolism by inhibiting choline kinase activity, which is the rate-limiting step in the Kennedy pathway for phosphatidylcholine (PC) biosynthesis. This inhibition leads to a reduction in phosphocholine (B91661) (PCho) and PC levels within cells mdpi.com. The upregulation of choline metabolism is a well-established hallmark of tumor progression and metabolic reprogramming in cancer researchgate.net. By targeting this pathway, RSM-932A exerts an antiproliferative effect on various cancer cell lines researchgate.net. Furthermore, RSM-932A has been shown to promote cell death in colon cancer cells at concentrations of 2-4 μM over a 24-hour period medchemexpress.com. It also demonstrates potent in vitro antiproliferative activity across a broad spectrum of tumor-derived cell lines, including those from breast, lung, colon, bladder, liver, ovary, bone, cervix, kidney, pancreas, melanoma, and brain tumors, with IC50 values ranging from 1.3-7.1 μM for 72-hour incubations medchemexpress.com. The compound's role in increased lipid metabolism within cancer cells has also been noted researchgate.netnih.gov.

Mechanisms of Cell Cycle Perturbation and Apoptosis Induction in Malignant Cell Lines

RSM-932A induces cell death in malignant cell lines through apoptosis. Its mechanism involves the activation of the endoplasmic reticulum (ER) stress response, specifically through the CHOP signaling pathway caymanchem.comresearchgate.net. In cancer cells such as MDA-MB-231, MCF-7, SW620, and H460, RSM-932A triggers apoptosis via CHOP signaling and ER stress caymanchem.com. Notably, this compound appears to induce only a transient and moderated ER stress response in normal epithelial cells (MCF-10A) and causes cell cycle arrest without apoptosis in non-tumorigenic cells (NCM460 and MCF-10A) caymanchem.com. This differential effect highlights a potential therapeutic window. CHOP has been identified as a key mediator in the apoptosis induced by ChoKα inhibitors researchgate.net. The compound's action leads to cell death in colon cancer cells medchemexpress.com.

Inhibition of Choline Kinase Activity in Pathogenic Microorganisms (Streptococcus pneumoniae, Plasmodium falciparum)

The efficacy of RSM-932A extends beyond mammalian cells to include pathogenic microorganisms. It has demonstrated inhibitory activity against the choline kinase of Streptococcus pneumoniae (sChoK), with an IC50 of 0.5 μM in enzymatic assays medchemexpress.com. The minimum inhibitory concentration (MIC) for S. pneumoniae growth was found to be 0.4 μM, and the minimum lethal concentration (MLC) was 1.6 μM medchemexpress.com. Furthermore, RSM-932A has shown potent inhibitory activity against Plasmodium falciparum choline kinase (p.f.-ChoK) in the low nanomolar range, proving effective against both chloroquine-sensitive and chloroquine-resistant strains researchgate.netnih.gov. Its mechanism of inhibition against p.f.-ChoK appears novel, showing synergy with both choline and ATP, and it significantly reduces parasitemia by blocking intraerythrocytic development and delaying parasite maturation researchgate.netnih.gov.

Table 2: Antimicrobial Activity of RSM-932A Against Pathogenic Microorganisms

| Microorganism | Target Enzyme/Metric | Value | Reference |

| Streptococcus pneumoniae | sChoK IC50 | 0.5 μM | medchemexpress.com |

| Streptococcus pneumoniae | MIC | 0.4 μM | medchemexpress.com |

| Streptococcus pneumoniae | MLC | 1.6 μM | medchemexpress.com |

| Plasmodium falciparum | p.f.-ChoK IC50 | Low nanomolar | researchgate.netnih.gov |

Antitumoral Efficacy in Preclinical In Vivo Xenograft Models

Table 3: In Vivo Antitumoral Efficacy of RSM-932A in Xenograft Models

| Model/Tumor Type | Efficacy Metric | Value | Reference |

| HT29 colon adenocarcinoma | Tumor Growth Inhibition | 70% | researchgate.net |

| HT-29 colon cancer | ED50 | 7.5 mg/kg | caymanchem.com |

| General Xenografts | Tumor Growth Inhibition | 77% | researchgate.netglpbio.com |

| General Xenografts | Toxicity | Not detected | researchgate.netglpbio.com |

Investigation of Choline Uptake Mechanisms and Transporter Activity Modulation

While RSM-932A is a potent inhibitor of choline kinase, the provided literature does not extensively detail its direct impact on choline uptake mechanisms or the modulation of specific choline transporter activities. Some research indicates that certain choline kinase alpha inhibitors can also affect choline transport nih.gov. However, specific data linking RSM-932A to the modulation of choline transporters or uptake mechanisms is not extensively described in the reviewed preclinical studies.

Advanced Analytical Methodologies in Rsm 932a Cation Research

Enzymatic Activity Assays (e.g., Lactate Dehydrogenase/Pyruvate Kinase Coupled, Colorimetric, Radiometric)

Enzymatic activity assays are fundamental in determining the potency and selectivity of inhibitors like the RSM-932A cation. These assays directly measure the catalytic activity of the target enzyme, ChoKα, and quantify the extent to which the inhibitor interferes with this activity.

A widely used method is the Lactate Dehydrogenase/Pyruvate Kinase (LDH/PK) coupled assay . This spectrophotometric technique continuously monitors the production of adenosine (B11128) diphosphate (B83284) (ADP), a product of the choline (B1196258) phosphorylation reaction catalyzed by ChoK. The ADP is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. Subsequently, lactate dehydrogenase utilizes NADH to reduce pyruvate to lactate, causing a decrease in NADH concentration that can be monitored by a decrease in absorbance at 340 nm. This coupled system provides a real-time measurement of ChoK activity. Studies have employed this assay to determine the half-maximal inhibitory concentration (IC50) of the RSM-932A cation against various choline kinases. nih.gov

Colorimetric assays offer another approach to measure ChoK activity. These methods are often based on the quantification of phosphocholine (B91661), the product of the ChoK reaction. One such method involves the precipitation of phosphocholine with a molybdenum blue dye, which can be quantified by absorbance measurements. nih.gov Both LDH/PK coupled and colorimetric assays were utilized to establish the potent inhibition of Streptococcus pneumoniae choline kinase (sChoK) by the RSM-932A cation. nih.gov

Radiometric assays are considered a gold standard for kinase activity measurement due to their high sensitivity and direct nature. youtube.comnih.gov In this method, the kinase reaction is performed using radiolabeled ATP, typically with phosphorus-32 ([γ-³²P]ATP) or phosphorus-33 ([γ-³³P]ATP). The radiolabeled phosphate (B84403) group is transferred to the substrate (choline). The resulting radiolabeled phosphocholine is then separated from the unreacted ATP, often by binding to phosphocellulose paper, and the radioactivity is quantified using a scintillation counter or phosphorimager. youtube.com While specific radiometric assay data for the RSM-932A cation is not detailed in the reviewed literature, this technique is a principal method for characterizing kinase inhibitors and determining their kinetic parameters. researchgate.net

These enzymatic assays have been pivotal in quantifying the inhibitory potency of the RSM-932A cation against its primary target and other related enzymes, providing foundational data for its preclinical development.

Table 1: Inhibitory Potency (IC50) of RSM-932A Cation Determined by Enzymatic Assays

| Enzyme Target | Assay Type(s) | IC50 Value (μM) |

| Human Recombinant ChoKα | Not specified | 1 |

| Human Recombinant ChoKβ | Not specified | 33 |

| Streptococcus pneumoniae ChoK (sChoK) | LDH/PK coupled, Colorimetric | 0.5 |

This table summarizes the half-maximal inhibitory concentration (IC50) values of the RSM-932A cation against different choline kinase enzymes as determined by various enzymatic assays. nih.gov

X-ray Crystallography for High-Resolution Structural Elucidation of Protein-Inhibitor Complexes

X-ray crystallography is an indispensable tool for understanding the precise molecular interactions between an inhibitor and its protein target at an atomic level. This technique involves crystallizing the protein-inhibitor complex and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to compute an electron density map, from which a three-dimensional model of the protein and the bound inhibitor can be built.

While a specific crystal structure of the RSM-932A cation in complex with ChoKα has not been deposited in public databases, biochemical and structural characterization studies have provided significant insights into its binding mode. Research indicates that the RSM-932A cation functions as an allosteric inhibitor. medchemexpress.com Unlike competitive inhibitors that bind directly to the active site—competing with substrates like choline or ATP—the RSM-932A cation is reported to bind to a novel, distinct site located near the surface of the enzyme. mdpi.com This binding induces conformational changes in the enzyme that ultimately block the phosphorylation of choline. medchemexpress.com

This allosteric mechanism is a key feature of the RSM-932A cation, distinguishing it from many other ChoKα inhibitors that compete for the choline or ATP binding pockets. The elucidation of this unique binding mode, even without a high-resolution crystal structure, has been critical for understanding its mechanism of action and for guiding the development of other allosteric modulators. The knowledge gained from crystallographic studies of ChoKα with other ligands has provided the structural framework necessary to interpret the biochemical data for the RSM-932A cation and hypothesize its interaction site.

Table 2: Structural Interaction Characteristics of the RSM-932A Cation with Choline Kinase α (ChoKα)

| Characteristic | Description |

| Binding Mechanism | Allosteric Inhibition |

| Binding Site | A novel location near the enzyme surface, distinct from the choline and ATP binding pockets. |

| Effect of Binding | Induces conformational changes that inhibit the catalytic activity of the enzyme. |

| Competition | Not competitive with respect to choline or ATP. |

This table summarizes the known binding characteristics of the RSM-932A cation with its target enzyme, ChoKα, based on biochemical and structural studies. medchemexpress.commdpi.com

Spectroscopic Techniques for Investigating Metabolic Perturbations

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are powerful analytical platforms for metabolomics, enabling the investigation of metabolic changes induced by drug candidates like the RSM-932A cation.

As the RSM-932A cation targets ChoKα, its primary metabolic effect is the disruption of the Kennedy pathway, specifically the conversion of choline to phosphocholine. This alteration in choline phospholipid metabolism is a recognized hallmark of many cancers, which often exhibit elevated levels of phosphocholine. nih.gov

NMR spectroscopy , especially in vivo Magnetic Resonance Spectroscopy (MRS), allows for the non-invasive detection and quantification of choline-containing compounds in intact tissues. researchgate.net Proton (¹H) MRS can distinguish signals from total choline-containing compounds (tCho), which includes choline, phosphocholine, and glycerophosphocholine. A key preclinical finding demonstrated the in vivo efficacy of the RSM-932A cation through MRS studies. In a glioma model, administration of the inhibitor led to a significant decrease in the tCho to creatine (tCr) ratio, providing direct evidence of target engagement and metabolic response within the tumor. researchgate.net

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), provides high sensitivity and specificity for identifying and quantifying a wide range of metabolites from cell or tissue extracts. This technique can be used to precisely measure the levels of choline, phosphocholine, and downstream phospholipids, offering a detailed snapshot of the metabolic perturbations caused by ChoKα inhibition. While specific MS-based metabolomic studies detailing the broad effects of the RSM-932A cation were not prominent in the reviewed literature, this methodology is crucial for confirming the specific reduction in phosphocholine levels and exploring other potential off-target metabolic effects.

Table 3: Metabolic Perturbations Induced by RSM-932A Cation and Detectable by Spectroscopic Methods

| Metabolite/Ratio | Expected/Observed Change | Primary Detection Technique |

| Phosphocholine (PCho) | Decrease | NMR Spectroscopy, Mass Spectrometry |

| Total Choline (tCho) | Decrease | Magnetic Resonance Spectroscopy (MRS) |

| tCho / Creatine (tCr) Ratio | Decrease | Magnetic Resonance Spectroscopy (MRS) |

This table outlines the key metabolic changes that occur as a result of ChoKα inhibition by the RSM-932A cation and the primary spectroscopic techniques used for their detection. researchgate.net

Flow Cytometry for Quantitative Assessment of Cell Cycle Progression and Apoptosis

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. It is an essential tool for quantitatively assessing the effects of anti-cancer agents on cell cycle progression and apoptosis (programmed cell death).

Cell cycle analysis by flow cytometry typically involves staining cells with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. This allows for the differentiation and quantification of cells in the various phases of the cell cycle: G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content). A sub-G1 peak, representing cells with fragmented DNA, is often indicative of apoptosis.

Apoptosis assessment is commonly performed using a dual-staining method with Annexin V and a viability dye like PI. In the early stages of apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorophore and used to detect these early apoptotic cells. PI is excluded by cells with intact membranes (viable and early apoptotic cells) but can enter late apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Studies have confirmed that the RSM-932A cation promotes cell death in various cancer cell lines. medchemexpress.com Flow cytometry has been utilized to investigate these effects, particularly in combination therapy studies. For instance, when combined with cisplatin (B142131) in non-small cell lung cancer lines, flow cytometry analysis demonstrated that the combination of RSM-932A cation and cisplatin led to a greater increase in cell death compared to either agent alone, confirming a synergistic anti-cancer effect. nih.gov While detailed cell cycle phase distribution data for the RSM-932A cation as a single agent is not extensively reported, the observed induction of cell death strongly implies a significant perturbation of cell cycle progression, ultimately leading to apoptosis.

Table 4: Expected Outcomes of Flow Cytometry Analysis of Cancer Cells Treated with RSM-932A Cation

| Analysis Type | Parameter Measured | Expected Outcome with RSM-932A Treatment |

| Apoptosis Assay | Percentage of Annexin V positive cells | Increase |

| (Annexin V / PI Staining) | Percentage of PI positive cells | Increase (late stage) |

| Percentage of viable cells | Decrease | |

| Cell Cycle Analysis | Percentage of cells in Sub-G1 phase | Increase |

| (DNA Content Staining) | Distribution of cells in G1, S, G2/M | Perturbation (e.g., arrest or failure to progress) |

This table describes the anticipated results from flow cytometry experiments designed to assess the impact of the pro-apoptotic agent RSM-932A cation on cancer cell populations.

Immunoblotting and Proteomic Analysis for Cellular Protein Expression Profiling

Immunoblotting (also known as Western blotting) and proteomic analysis are critical techniques for investigating how a compound affects the expression levels of specific proteins and the broader cellular proteome.

Immunoblotting is a widely used method to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. This technique has been employed to study the downstream effects of ChoKα inhibition by the RSM-932A cation. Research has shown that treatment of cancer cells with the RSM-932A cation leads to a dose-dependent decrease in the protein levels of thymidylate synthase (TS) and thymidine (B127349) kinase 1 (TK1). medchemexpress.com Both TS and TK1 are key enzymes involved in the synthesis of pyrimidine nucleotides, which are essential for DNA replication. This finding suggests that the anti-proliferative effects of the RSM-932A cation may extend beyond the direct inhibition of phospholipid metabolism to also impact the machinery of DNA synthesis.

Proteomic analysis encompasses a range of large-scale techniques, often based on mass spectrometry, used to identify and quantify the entire protein complement (the proteome) of a cell or tissue under specific conditions. This approach can provide an unbiased, global view of the cellular response to a drug. By comparing the proteomes of cells treated with the RSM-932A cation to untreated control cells, researchers can identify entire pathways and protein networks that are significantly altered. While specific large-scale proteomic studies on the RSM-932A cation are not detailed in the reviewed literature, this methodology holds the potential to uncover novel mechanisms of action, identify biomarkers of response or resistance, and reveal unexpected off-target effects.

These protein analysis techniques provide crucial information on the molecular consequences of RSM-932A cation treatment, linking the inhibition of the primary target, ChoKα, to downstream cellular processes that control proliferation and survival.

Table 5: Cellular Proteins Modulated by RSM-932A Cation as Determined by Immunoblotting

| Protein Target | Function | Effect of RSM-932A Treatment |

| Thymidylate Synthase (TS) | DNA Synthesis (Pyrimidine Metabolism) | Dose-dependent decrease in protein levels |

| Thymidine Kinase 1 (TK1) | DNA Synthesis (Pyrimidine Salvage) | Dose-dependent decrease in protein levels |

This table lists proteins whose expression levels are known to be altered following treatment with the RSM-932A cation, as identified through immunoblotting analysis. medchemexpress.com

Comparative Analysis and Future Research Trajectories for Rsm 932a Cation

Comparative Efficacy and Mechanistic Studies with Early-Generation Choline (B1196258) Kinase Inhibitors (e.g., Hemicholinium-3)

Early research into choline kinase (ChoK) inhibition was significantly influenced by compounds like Hemicholinium-3 (B1673050) (HC-3). HC-3, while a foundational inhibitor, presented limitations, including off-target effects on choline transporters and acetyltransferase, leading to significant in vivo toxicity imrpress.commdpi.com. In contrast, RSM-932A has demonstrated a more favorable profile. Studies indicate that RSM-932A is a specific ChoKα inhibitor with IC50 values of 1 μM for human recombinant ChoKα and 33 μM for ChoKβ medchemexpress.combioscience.co.uk. This selectivity is a marked improvement over earlier compounds. Mechanistically, while HC-3 acts as a competitive inhibitor with respect to choline and also blocks choline transport imrpress.com, RSM-932A exhibits a unique mechanism of action. It does not bind directly within the choline or ATP pockets but rather in a proximal, novel location near the enzyme's surface researchgate.netnih.govresearchgate.net. This distinct binding mode contributes to its potent antitumor activity and specificity nih.gov. Furthermore, RSM-932A has shown efficacy against Streptococcus pneumoniae choline kinase (sChoK) with an IC50 of 0.5 μM, significantly more potent than HC-3's millimolar range activity against sChoK medchemexpress.comcsic.es.

Benchmarking Against Contemporary Bis-pyridinium and Bis-quinolinium Analogues (e.g., MN58b, EB-3D)

RSM-932A belongs to a class of symmetrical bis-quinolinium compounds, developed as an advancement from earlier bis-pyridinium analogues like MN58b mdpi.comugr.esmdpi.comunibo.it. Both MN58b and RSM-932A have shown potent antiproliferative and in vivo antitumoral activities mdpi.comnih.gov. MN58b is noted for its specificity towards ChoKα, with an IC50 of 5 μM compared to 107.5 μM for ChoKβ, indicating a ~22-fold preference for the α isoform unibo.it. RSM-932A exhibits even greater selectivity, with IC50s of 1 μM for ChoKα and 33 μM for ChoKβ, representing a 33-fold selectivity medchemexpress.combioscience.co.uk. Other contemporary analogues, such as EB-3D, a bis-pyridinium derivative, have also demonstrated potent ChoKα inhibition, with reported IC50s comparable to or better than some bis-pyridinium and bis-quinolinium compounds probechem.comoncotarget.comresearchgate.net. For instance, EB-3D showed antiproliferative activity against murine E0771 cells with a GI50 of 0.31 μM, which was lower than that of MN58b and RSM-932A researchgate.net. However, RSM-932A's development as the "first in humans" compound targeting ChoKα, progressing to Phase I clinical trials, highlights its advanced preclinical validation and therapeutic potential bioscience.co.ukresearchgate.netnih.govmdpi.com.

Differential Inhibition and Selectivity Profiles Across Choline Kinase Isoforms (ChoKα vs. ChoKβ)

A critical aspect of developing effective choline kinase inhibitors is their selectivity for specific isoforms, particularly ChoKα, which is frequently overexpressed in cancer cells nih.govmdpi.com. RSM-932A demonstrates a pronounced selectivity for ChoKα over ChoKβ. Its IC50 values are reported as 1 μM for human recombinant ChoKα and >50 μM for ChoKβ bioscience.co.ukcaymanchem.com. This >50-fold selectivity is a significant advantage, minimizing potential off-target effects associated with inhibiting the less-understood ChoKβ isoform. In comparison, MN58b shows a selectivity of >30-fold probechem.com, and other compounds like ACG-416B and ACG-548B exhibit >385-fold and >400-fold selectivity, respectively probechem.com. However, RSM-932A's established preclinical and early clinical data position it as a leading candidate despite potentially higher selectivity ratios seen in some other experimental compounds. The differential inhibition profile of RSM-932A, where it effectively targets the cancer-associated ChoKα while sparing ChoKβ, is key to its therapeutic strategy nih.govcaymanchem.com.

Exploration of Unique Binding Modes in Contrast to Established ChoK Inhibitors

The binding mode of RSM-932A represents a departure from many previously characterized choline kinase inhibitors researchgate.netnih.govresearchgate.net. Unlike inhibitors that directly occupy the choline or ATP binding pockets, RSM-932A binds to a novel, proximal site near the enzyme's surface researchgate.netnih.govresearchgate.net. This unique interaction is thought to induce conformational changes in ChoKα, potentially exposing the enzyme to endogenous proteases, leading to its degradation mdpi.com. This mechanism is distinct from competitive inhibitors that directly block substrate access. For example, while MN58b may enter the choline/phosphocholine (B91661) binding site of P. falciparum ChoK, RSM-932A shows a novel mechanism of inhibition, acting synergistically with both choline and ATP in that context nih.gov. In human ChoKα, it has been reported that RSM-932A does not bind directly in the choline-binding pocket researchgate.net. This distinct binding mode is crucial for its potent antitumor activity and specificity nih.gov. Structural analyses, such as the co-crystal structure of ChoKα with TCD-717 (RSM-932A), have provided detailed insights into this unique interaction, offering valuable information for the design of next-generation inhibitors with optimized efficacy and safety profiles researchgate.netunibo.it.

Emerging Research Directions and Unexplored Avenues for Rsm 932a Cation

Identification and Characterization of Novel Off-Target Interactions

While RSM-932A is recognized for its high specificity towards ChoKα, recent research has uncovered unexpected off-target interactions, providing new contexts for its biological activity. medchemexpress.com An integrated phenomic approach identified Choline (B1196258) Kinase α as an unforeseen off-target of certain histone methyltransferase inhibitors, such as UNC0638 and UNC0737. researchgate.net This discovery implies a reciprocal possibility: that compounds designed as ChoKα inhibitors, like RSM-932A, may exert effects on other cellular targets. The structural design of RSM-932A was inspired by earlier inhibitors that possess a charged quaternary ammonium (B1175870) group. researchgate.net This structural feature, while crucial for its primary activity, is also known to have the potential to lead to unspecific interactions, a characteristic that warrants further investigation to fully map the compound's interactome. researchgate.net Identifying these novel off-target interactions is crucial for a comprehensive understanding of its mechanism of action and for anticipating its broader physiological effects.

In-Depth Mechanistic Studies of Allosteric Regulation and Dynamic Binding

The inhibitory mechanism of RSM-932A appears to be more complex than simple competitive binding, particularly in different biological contexts. Studies on the choline kinase from Plasmodium falciparum (p.f.-ChoK), the parasite responsible for malaria, have revealed a novel mechanism of inhibition for RSM-932A. researchgate.net In this system, RSM-932A is synergistic with respect to both of the enzyme's substrates, choline and ATP. researchgate.net This suggests an allosteric or uncompetitive binding mode, where the inhibitor does not compete directly with the substrates at the active site. nih.gov A proposed model suggests that RSM-932A traps the p.f.-ChoK enzyme in a phosphorylated intermediate state, effectively blocking the final transfer of phosphate (B84403) to choline. researchgate.net This contrasts with other inhibitors like MN58b, which are thought to enter the choline/phosphocholine (B91661) binding site directly. researchgate.net Such findings underscore the need for in-depth structural and dynamic studies, like X-ray crystallography and kinetic analysis, to elucidate the precise binding mode of RSM-932A to human ChoKα and to determine if similar allosteric mechanisms are at play. nih.gov Understanding these dynamic interactions is fundamental for the rational design of next-generation inhibitors.

Rational Design for Enhanced Selectivity and Potency through Advanced SAR

The development of RSM-932A is a testament to the success of structure-activity relationship (SAR) studies in generating potent enzyme inhibitors. A key attribute of RSM-932A is its selectivity for the ChoKα isoform over the ChoKβ isoform, which is critical for minimizing potential off-target effects and toxicity. medchemexpress.com The significant difference in inhibitory concentration highlights this selectivity. Further rational design efforts can build upon this foundation by exploring modifications to the RSM-932A scaffold. Advanced SAR studies could focus on optimizing the interplay between structural mobility and ligand-induced effects, a strategy that has proven effective in achieving kinetic selectivity for other kinase inhibitors. nih.gov The goal is to design new analogs with an even greater therapeutic window, enhancing potency against ChoKα while further minimizing interaction with ChoKβ and other potential off-targets.

Table 1: Isoform Selectivity of RSM-932A

| Enzyme Isoform | IC₅₀ (μM) |

|---|---|

| Human Recombinant ChoKα | 1 |

| Human Recombinant ChoKβ | 33 |

This table displays the half-maximal inhibitory concentration (IC₅₀) of RSM-932A against the alpha and beta isoforms of human choline kinase, demonstrating its selectivity. Data sourced from MedChemExpress. medchemexpress.com

Investigation into Combinatorial Therapeutic Regimens

A promising strategy to enhance the therapeutic efficacy of anticancer agents and overcome drug resistance is through combination therapy. clinicaltrials.gov Research has demonstrated a significant synergistic effect when RSM-932A is combined with cisplatin (B142131), a cornerstone of chemotherapy for non-small cell lung cancer (NSCLC). nih.gov This combination has shown enhanced antitumor responses in lung tumor cells. nih.gov The mechanism underlying this synergism involves a greater activation of the JNK (c-Jun N-terminal kinase) pathway, which is known to be involved in cisplatin-induced cell death. nih.gov The combination of cisplatin and RSM-932A led to a seven-fold increase in phosphorylated JNK levels, compared to a two-fold increase with cisplatin alone. nih.gov Importantly, cell lines made resistant to RSM-932A did not show cross-resistance to cisplatin, suggesting that the two agents act through different mechanisms and can be effectively used together. nih.gov These findings provide a strong rationale for exploring RSM-932A in combinatorial regimens with other chemotherapeutic agents or targeted therapies to improve patient outcomes in various cancers. nih.gov

Table 2: Synergistic Effect of RSM-932A and Cisplatin

| Cell Line | Treatment | Effect | Combination Index (CI) |

|---|---|---|---|

| H460 (NSCLC) | RSM-932A + Cisplatin | Synergistic | < 1 |

The Combination Index (CI) is used to assess drug interactions, where CI < 1 indicates synergism. The combination of RSM-932A and cisplatin shows a synergistic effect in inhibiting H460 lung cancer cell growth. nih.gov

Role in Host-Directed Therapeutic Strategies Against Infectious Agents

The utility of RSM-932A is not limited to oncology; it has also emerged as a potent inhibitor of choline kinase in several pathogenic microorganisms. This opens the door for its potential use in host-directed therapies for infectious diseases, an approach that aims to modulate host-pathogen interactions to treat infections. nih.govnih.govfrontiersin.org RSM-932A has demonstrated significant activity against Streptococcus pneumoniae, the bacterium responsible for pneumonia, meningitis, and sepsis. medchemexpress.com It inhibits the pneumococcal choline kinase (sChoK) with high potency. medchemexpress.com Furthermore, RSM-932A is effective against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, the parasite that causes malaria. researchgate.net By inhibiting the parasite's choline kinase, RSM-932A blocks its intraerythrocytic development and maturation. researchgate.net Targeting a pathogen's metabolic pathway that is homologous to a host pathway represents a key strategy in developing anti-infective agents. researchgate.netmdpi.com The validation of choline kinase as a druggable target in these pathogens positions RSM-932A and its derivatives as lead compounds for the development of novel antimicrobial therapies. researchgate.net

Table 3: Anti-Pneumococcal Activity of RSM-932A

| Parameter | Concentration (μM) |

|---|---|

| IC₅₀ (sChoK enzyme) | 0.5 |

| Minimum Inhibitory Concentration (MIC) | 0.4 |

| Minimum Lethal Concentration (MLC) | 1.6 |

This table shows the in vitro activity of RSM-932A against Streptococcus pneumoniae and its choline kinase (sChoK). Data sourced from MedChemExpress. medchemexpress.com

Development of Advanced Drug Delivery Systems (e.g., Prodrug Strategies, Targeted Delivery)

Despite its potent biological activity, the physicochemical properties of the RSM-932A cation present challenges for its clinical development. researchgate.net As a charged quaternary ammonium compound, it may exhibit unfavorable characteristics such as poor cell permeability and the potential for non-specific interactions. researchgate.net These limitations can be overcome through the use of advanced drug delivery systems (DDS). dovepress.commdpi.com Strategies such as encapsulation within lipid-based or polymeric nanoparticles could enhance its solubility, improve its pharmacokinetic profile, and enable targeted delivery to tumor tissues, thereby increasing efficacy and reducing systemic toxicity. researchgate.netmdpi.com Another viable approach is the development of prodrugs, where the charged moiety of RSM-932A is temporarily masked with a chemical group that is cleaved off inside the target cell, releasing the active compound. nih.gov These advanced delivery strategies are essential for translating the promising preclinical activity of RSM-932A into a viable therapeutic agent for patients. dovepress.com

Q & A

Q. What is the primary mechanism of action of RSM-932A in targeting cancer cells?

RSM-932A inhibits choline kinase alpha (ChoKα), an enzyme critical for phosphatidylcholine (PC) synthesis in cancer cell lipid metabolism. This disruption depletes PC levels, impairing membrane integrity and signaling pathways. The mechanism was validated via enzymatic assays showing competitive inhibition of ChoKα (IC50 = 1 µM) and in vivo xenograft models demonstrating tumor growth inhibition (~77% in HT-29 colon cancer models) .

Q. What methodologies are recommended for assessing the antiproliferative efficacy of RSM-932A across diverse tumor cell lines?

Standard protocols include:

- In vitro cytotoxicity assays : 72-hour exposure to RSM-932A (1–10 µM range) with IC50 determination via MTT or similar viability assays. Cell lines should span multiple cancer types (e.g., breast, colon, lung) to assess broad efficacy .

- Dose-response curves : Use logarithmic dilution series to calculate GI50 (growth inhibition) and TGI (total growth inhibition) parameters .

- Control experiments : Include normal epithelial cell lines (e.g., MCF-10A) to confirm selective toxicity toward cancer cells .

Q. How is RSM-932A administered in preclinical in vivo studies, and what dosing regimens are effective?

RSM-932A is typically dissolved in DMSO (50 mM stock) and diluted for intravenous (i.v.) administration in mice. Effective dosing:

- Single-agent therapy : 7.5 mg/kg body weight, injected 3× weekly, achieving 77% tumor growth inhibition in HT-29 xenografts without detectable toxicity .

- Combination therapy : Co-administration with chemotherapeutics (e.g., gemcitabine) requires pharmacokinetic compatibility testing to avoid solvent interactions .

Advanced Research Questions

Q. How does RSM-932A exhibit synergistic inhibition with respect to choline and ATP binding?

Structural studies reveal that RSM-932A traps ChoKα in a phosphorylated intermediate state, blocking phosphate transfer to choline. This dual binding mechanism reduces ATP utilization (Km for ATP increases 3-fold) and enhances choline competition (Ki = 0.5 µM). Synergy was demonstrated via enzymatic kinetics and isothermal titration calorimetry (ITC) .

Q. What strategies resolve discrepancies in reported IC50 values for RSM-932A across cell lines?

Variability (e.g., IC50 = 1.15 ± 0.14 µM in HT-29 vs. 14.7 µM in other lines) arises from:

- Cell line heterogeneity : Differences in ChoKα expression levels or metabolic dependencies.

- Assay conditions : Serum-free vs. serum-containing media alter choline uptake kinetics.

- Data normalization : Use internal controls (e.g., MN58b, a less potent ChoK inhibitor) to calibrate inter-experimental variability .

Q. How can researchers validate target engagement of RSM-932A in cellular systems?

Key approaches include:

- Phosphocholine quantification : LC-MS/MS to measure intracellular phosphocholine depletion after treatment .

- ChoKα activity assays : Immunoprecipitated ChoKα from lysates tested with [³H]-choline substrate .

- Genetic knockdown : siRNA-mediated ChoKα silencing should phenocopy RSM-932A effects, confirming on-target activity .

Q. What experimental designs mitigate toxicity risks in RSM-932A combination therapies?

Q. How does RSM-932A’s inhibition of lipid metabolism influence experimental endpoints in immunotherapy studies?

RSM-932A alters macrophage polarization by disrupting phospholipid-dependent signaling (e.g., IL-4-induced RELMα upregulation). In co-culture models with T cells, combine flow cytometry (for immune cell profiling) and lipidomic analysis to track metabolic crosstalk .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing RSM-932A’s dose-response data?

Q. How should researchers address batch-to-batch variability in RSM-932A synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products